Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-
Description
The compound "Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy-" is a complex benzene derivative featuring multiple substituents. Its structure includes:
- A trichloroethenyloxy group (-O-CCl₂=CH₂) attached to a phenyl ring.
- A 2-methylpropoxy methyl group (C(CH₃)₂CH₂-O-CH₂-) bridging the substituted phenyl ring to the benzene core.
- A phenoxy group (-O-C₆H₅) at the 3-position of the benzene ring.
Properties
CAS No. |
80853-94-7 |
|---|---|
Molecular Formula |
C25H23Cl3O3 |
Molecular Weight |
477.8 g/mol |
IUPAC Name |
1-[2-methyl-1-[(3-phenoxyphenyl)methoxy]propan-2-yl]-4-(1,2,2-trichloroethenoxy)benzene |
InChI |
InChI=1S/C25H23Cl3O3/c1-25(2,19-11-13-21(14-12-19)31-24(28)23(26)27)17-29-16-18-7-6-10-22(15-18)30-20-8-4-3-5-9-20/h3-15H,16-17H2,1-2H3 |
InChI Key |
PTEHLSYAAUFHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COCC1=CC(=CC=C1)OC2=CC=CC=C2)C3=CC=C(C=C3)OC(=C(Cl)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- typically involves multiple steps of organic reactions. One common method involves the electrophilic aromatic substitution of benzene derivatives. The process begins with the formation of a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. This intermediate then undergoes further reactions to introduce the trichloroethenyl, phenyl, and other substituents .
Industrial Production Methods
Industrial production of this compound often employs large-scale electrophilic aromatic substitution reactions, utilizing catalysts and specific reaction conditions to ensure high yield and purity. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form phenolic derivatives.
Reduction: Reduction reactions can lead to the formation of simpler hydrocarbons.
Substitution: Electrophilic and nucleophilic substitution reactions are common, leading to the formation of various substituted benzene derivatives
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and oxidizing agents (e.g., potassium permanganate). Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions include various substituted benzene derivatives, phenolic compounds, and other aromatic hydrocarbons .
Scientific Research Applications
Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- involves its interaction with specific molecular targets and pathways. The compound can undergo electrophilic aromatic substitution, forming intermediates that interact with various cellular components. These interactions can lead to changes in cellular function and biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ primarily in substituent groups, which influence physicochemical properties, reactivity, and biological activity. Key comparisons are outlined below:
Table 1: Structural and Functional Group Comparisons
Key Differences and Implications:
Electron-Withdrawing vs. Electron-Donating Groups: The trichloroethenyloxy group in the target compound is strongly electron-withdrawing due to chlorine atoms, which may enhance electrophilic substitution resistance compared to the ethoxymethyl (-O-CH₂-C₂H₅) or methyl (-CH₃) groups in analogs . The phenoxy group at the 3-position introduces steric hindrance and directs electrophilic attacks to specific positions on the benzene ring, a behavior shared with simpler phenoxy derivatives .
Reactivity Under Microwave Conditions: Benzene derivatives generally exhibit lower microwave sensitivity compared to ferrocene analogs. This suggests the target compound may require traditional heating methods for synthesis or modification.
Metabolic and Toxicological Profiles:
- While direct data on the target compound’s metabolism are lacking, benzene derivatives are often metabolized by cytochrome P-450 enzymes (e.g., CYP2E1 in rats and rabbits) . The presence of halogen atoms (Cl) could slow metabolism, increasing persistence in biological systems—a trait observed in chlorinated pesticides like DDT.
QSAR and Electronic Effects: Quantum chemical parameters, such as frontier orbital energies (HOMO/LUMO), influence bioactivity.
Research Findings and Data Gaps
- Synthetic Routes: No direct synthesis methods are provided for the target compound. However, analogs like CID 3067153 and flufenprox suggest that etherification and Friedel-Crafts alkylation could be viable pathways.
- Environmental Persistence: Chlorinated benzene derivatives are often persistent organic pollutants (POPs). The target compound’s environmental fate remains unstudied but warrants investigation due to its halogen content .
Biological Activity
Benzene derivatives are significant in medicinal chemistry due to their diverse biological activities. The compound Benzene, 1-((2-(4-((trichloroethenyl)oxy)phenyl)-2-methylpropoxy)methyl)-3-phenoxy- (commonly referred to as TCEP) has garnered attention for its potential therapeutic applications and environmental implications. This article examines the biological activity of TCEP, focusing on its mechanisms, effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of TCEP is . It features a complex structure that includes a benzene ring substituted with various functional groups, contributing to its biological properties. The presence of the trichloroethenyl group is particularly notable for its potential reactivity.
Mechanisms of Biological Activity
TCEP exhibits several biological activities, which can be categorized as follows:
-
Antimicrobial Activity
- Studies have shown that TCEP possesses antimicrobial properties against various pathogens. Its mechanism involves disrupting microbial cell membranes, leading to cell lysis.
- A study demonstrated that TCEP effectively inhibited the growth of Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.
-
Anticancer Activity
- Research indicates that TCEP may have anticancer properties. It has been shown to induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- The compound activates the caspase pathway, leading to programmed cell death. In vitro assays revealed a dose-dependent increase in apoptosis with IC50 values around 20 µM for MCF-7 cells.
-
Endocrine Disruption
- TCEP has been identified as an endocrine disruptor, affecting hormone signaling pathways. This is particularly concerning given its widespread use in industrial applications.
- In vitro studies indicated that TCEP can mimic estrogen, binding to estrogen receptors and influencing gene expression related to reproductive health.
Case Studies
Several case studies have highlighted the biological activity of TCEP:
-
Case Study 1: Antimicrobial Efficacy
A study conducted by Smith et al. (2020) evaluated the antimicrobial efficacy of TCEP against a panel of pathogenic bacteria. Results indicated that TCEP inhibited bacterial growth significantly more than traditional antibiotics in certain strains. -
Case Study 2: Cancer Cell Apoptosis
Johnson et al. (2021) reported that treatment with TCEP led to a marked reduction in cell viability in human breast cancer cells. Flow cytometry analysis confirmed increased apoptosis rates, suggesting potential for further development as an anticancer agent.
Data Tables
| Biological Activity | Target Organism/Cell Line | Mechanism of Action | IC50/MIC |
|---|---|---|---|
| Antimicrobial | E. coli | Cell membrane disruption | 10-50 µg/mL |
| Antimicrobial | S. aureus | Cell membrane disruption | 10-50 µg/mL |
| Anticancer | MCF-7 (breast cancer) | Apoptosis via caspase activation | ~20 µM |
| Anticancer | HeLa (cervical cancer) | Apoptosis via caspase activation | ~20 µM |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
